
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is a chemical compound that belongs to the pyridazinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride typically involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with morpholine in the presence of a suitable base. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
- Time: The reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions could potentially target the pyridazinone ring.
Substitution: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: May be used in the development of agrochemicals or other industrial products.
Wirkmechanismus
The mechanism of action of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. Generally, pyridazinone derivatives can act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The specific pathways would depend on the biological context, such as signaling pathways in cancer or metabolic pathways in microbial organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-3(2H)-pyridazinone: The parent compound without the morpholinoethyl group.
2-Morpholinoethyl-3(2H)-pyridazinone: A similar compound without the chlorine atoms.
Other Pyridazinone Derivatives: Various derivatives with different substituents on the pyridazinone ring.
Uniqueness
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is unique due to the presence of both the morpholinoethyl group and the dichloro substitution on the pyridazinone ring. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65225-82-3 |
|---|---|
Molekularformel |
C10H14Cl3N3O2 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
4,5-dichloro-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C10H13Cl2N3O2.ClH/c11-8-7-13-15(10(16)9(8)12)2-1-14-3-5-17-6-4-14;/h7H,1-6H2;1H |
InChI-Schlüssel |
YOOWVHMUWOUEED-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C(=O)C(=C(C=N2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


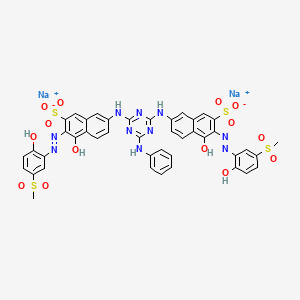

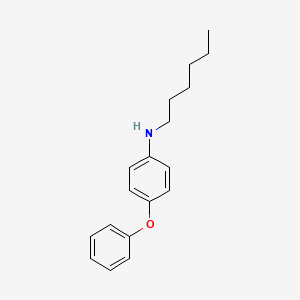
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
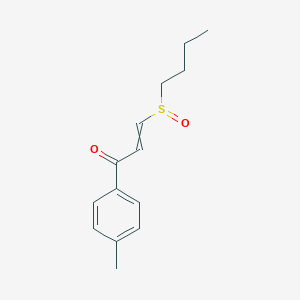
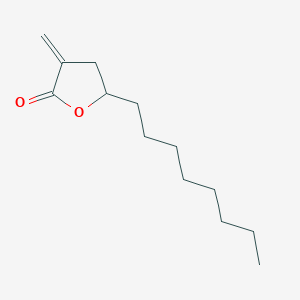

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)


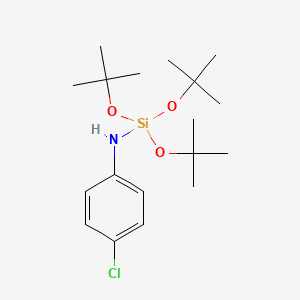

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
